tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate
Description
tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyamino group, and a phenylpropyl moiety
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)15-10-12(16-18)9-11-7-5-4-6-8-11/h4-8,12,16,18H,9-10H2,1-3H3,(H,15,17) |
InChI Key |
DKINOFAHQOCPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as 2-(hydroxyamino)-3-phenylpropylamine. The reaction is often carried out under mild conditions, using a base such as potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of various functionalized compounds and intermediates .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of novel pharmacophores and therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The phenylpropyl moiety can engage in hydrophobic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the phenylpropyl group.
tert-Butyl N-(3-hydroxypropyl)carbamate: Contains a hydroxypropyl group instead of a hydroxyamino group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Features a dihydroxypropyl group.
Uniqueness: tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate is unique due to the presence of both the hydroxyamino and phenylpropyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
